3-Ethyl-5-(1-methyl-1H-pyridin-2-ylidene)-2-thioxo-oxazolidin-4-one
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Overview
Description
3-Ethyl-5-(1-methyl-1H-pyridin-2-ylidene)-2-thioxo-oxazolidin-4-one is a complex organic compound known for its unique structure and diverse applications. This compound is characterized by the presence of an oxazolidinone ring fused with a thioxo group and a pyridine moiety, making it a valuable molecule in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Ethyl-5-(1-methyl-1H-pyridin-2-ylidene)-2-thioxo-oxazolidin-4-one typically involves the condensation of appropriate starting materials under controlled conditions. One common method involves the reaction of 3-ethyl-2-thioxo-4-oxazolidinone with 1-methyl-2-pyridinium iodide in the presence of a base such as potassium carbonate. The reaction is carried out in a suitable solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products suitable for various applications .
Chemical Reactions Analysis
Types of Reactions
3-Ethyl-5-(1-methyl-1H-pyridin-2-ylidene)-2-thioxo-oxazolidin-4-one undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, leading to the formation of thiol derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at room temperature or slightly elevated temperatures.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually conducted in anhydrous solvents like tetrahydrofuran (THF) or ethanol.
Substitution: Amines, thiols; reactions are performed in polar solvents such as ethanol or acetonitrile under reflux conditions.
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Thiol derivatives
Substitution: Amino or thio-substituted pyridine derivatives
Scientific Research Applications
3-Ethyl-5-(1-methyl-1H-pyridin-2-ylidene)-2-thioxo-oxazolidin-4-one has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound for the development of new therapeutic agents targeting specific molecular pathways.
Mechanism of Action
The mechanism of action of 3-Ethyl-5-(1-methyl-1H-pyridin-2-ylidene)-2-thioxo-oxazolidin-4-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in bacterial cell wall synthesis, thereby exhibiting antimicrobial properties. Additionally, its interaction with cellular pathways can induce apoptosis in cancer cells, making it a potential anticancer agent.
Comparison with Similar Compounds
Similar Compounds
- 2-(1,3-dimethyl-5-oxo-2-thioxoimidazolidin-4-ylidene)-3-ethyl-5-(1-methyl-1H-pyridin-2-ylidene)thiazolidin-4-one
- 3-Ethyl-2-(1,3-dimethyl-5-oxo-2-thioxoimidazolidin-4-ylidene)-5-(1-methylpyridin-2-ylidene)-4-thiazolidinone
Uniqueness
3-Ethyl-5-(1-methyl-1H-pyridin-2-ylidene)-2-thioxo-oxazolidin-4-one stands out due to its unique combination of an oxazolidinone ring with a thioxo group and a pyridine moiety. This structural arrangement imparts distinct chemical and biological properties, making it a valuable compound for various applications. Its ability to undergo diverse chemical reactions and its potential biological activities further enhance its significance in scientific research.
Properties
CAS No. |
77409-56-4 |
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Molecular Formula |
C11H12N2O2S |
Molecular Weight |
236.29 g/mol |
IUPAC Name |
(5E)-3-ethyl-5-(1-methylpyridin-2-ylidene)-2-sulfanylidene-1,3-oxazolidin-4-one |
InChI |
InChI=1S/C11H12N2O2S/c1-3-13-10(14)9(15-11(13)16)8-6-4-5-7-12(8)2/h4-7H,3H2,1-2H3/b9-8+ |
InChI Key |
DCMDXVNPHXCCCH-CMDGGOBGSA-N |
Isomeric SMILES |
CCN1C(=O)/C(=C\2/C=CC=CN2C)/OC1=S |
Canonical SMILES |
CCN1C(=O)C(=C2C=CC=CN2C)OC1=S |
Origin of Product |
United States |
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